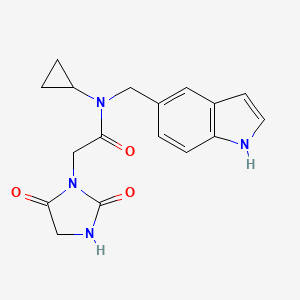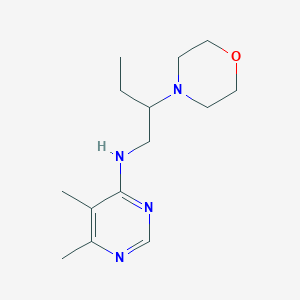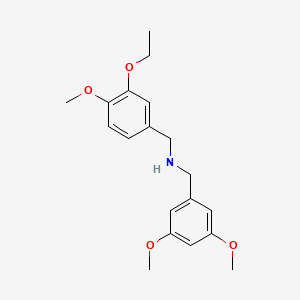![molecular formula C17H23N3OS B5615760 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that incorporate various functional groups into a core structure, enhancing the molecule's reactivity and potential applications. For example, compounds synthesized through reactions like Claisen type with sodium methoxide in dimethyl carbonate solvent or Suzuki−Miyaura coupling followed by hydrolysis and amidation demonstrate the intricate processes involved in creating complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques like X-ray crystallography provide detailed insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for predicting reactivity and designing new compounds with desired properties. For instance, the crystal structure determination of similar compounds has revealed supramolecular self-assembly facilitated by hydrogen bonding and π-π interactions, which are critical for molecular recognition and function (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of pyrazole and carboxamide groups can lead to a variety of chemical reactions, including condensation, cyclization, and substitution, which are pivotal for synthesizing derivatives with enhanced or targeted properties. The synthesis and functionalization of pyrazole derivatives highlight the compound's versatility and potential for generating a wide range of biologically active molecules (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, influencing the compound's suitability for different environments and its behavior in biological systems. Analytical techniques, including thermogravimetric analysis, can provide valuable information on the thermal stability and decomposition patterns of compounds, informing their storage, handling, and application conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to its applications in synthesis, catalysis, and as potential therapeutic agents. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their behavior in chemical reactions and potential interactions with biological targets (Karrouchi et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVUDYRCDAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)
![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)
![2-cyclopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-pyrimidinecarboxamide](/img/structure/B5615706.png)


![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)
![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)
![2-(3-methoxyphenyl)-5-(pyridin-4-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615745.png)

![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)
![4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)
![1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5615762.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)